1H-Indole, 3,3'-methylenebis[5-fluoro-

Description

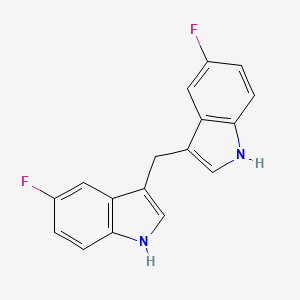

1H-Indole, 3,3'-methylenebis[5-fluoro-] is a bis-indole derivative characterized by two 5-fluoro-1H-indole moieties linked via a methylene (-CH₂-) bridge.

Key structural features include:

- Fluorine substitution at the 5-position of both indole rings, enhancing electron-withdrawing properties and metabolic stability.

- Methylene bridge, enabling conformational flexibility and influencing intermolecular interactions.

- Aromatic π-system, contributing to fluorescence and aggregation behavior in materials applications.

Properties

IUPAC Name |

5-fluoro-3-[(5-fluoro-1H-indol-3-yl)methyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N2/c18-12-1-3-16-14(6-12)10(8-20-16)5-11-9-21-17-4-2-13(19)7-15(11)17/h1-4,6-9,20-21H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBUKYWOUXBVEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CC3=CNC4=C3C=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432334 | |

| Record name | 1H-Indole, 3,3'-methylenebis[5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215997-93-6 | |

| Record name | 1H-Indole, 3,3'-methylenebis[5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole, 3,3’-methylenebis[5-fluoro- can be synthesized through various synthetic routes. One common method involves the condensation of 5-fluoroindole with formaldehyde under acidic conditions to form the methylene bridge. The reaction typically proceeds as follows:

Step 1: 5-Fluoroindole is dissolved in an appropriate solvent, such as dichloromethane.

Step 2: Formaldehyde is added to the solution, followed by the addition of an acid catalyst, such as hydrochloric acid.

Step 3: The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Step 4: The product is isolated by filtration, washed with a suitable solvent, and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of 1H-Indole, 3,3’-methylenebis[5-fluoro- may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole, 3,3’-methylenebis[5-fluoro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Quinones.

Reduction: Reduced indole derivatives.

Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

1H-Indole, 3,3'-methylenebis[5-fluoro-] shows significant potential in drug development due to its biological activities:

- Anticancer Activity : The compound has demonstrated interactions with biological targets that are crucial for cell proliferation. Studies indicate that it may inhibit specific enzymes involved in cancer cell growth .

- Antimicrobial Properties : Research has shown that derivatives of indole compounds exhibit antimicrobial effects against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi like Cryptococcus neoformans. The halogen substitution at the 5-position enhances these activities .

Synthetic Chemistry

In synthetic chemistry, 1H-Indole, 3,3'-methylenebis[5-fluoro-] serves as a building block for more complex organic molecules. It is utilized in:

- Synthesis of Derivatives : The compound can undergo various reactions such as oxidation and substitution to yield derivatives with enhanced biological activity or altered physical properties .

- Coordination Chemistry : It acts as a ligand in coordination chemistry, forming complexes with metals that are useful in catalysis and material sciences.

Materials Science

The unique structure of 1H-Indole, 3,3'-methylenebis[5-fluoro-] allows it to be used in the development of specialty chemicals and materials with specific electronic or optical properties. Its stability and reactivity make it suitable for applications in organic electronics and photonic devices .

Case Studies

Several studies have explored the applications of indole derivatives similar to 1H-Indole, 3,3'-methylenebis[5-fluoro-]:

- Study on Anticancer Activity : Research involving various indole derivatives indicated significant anticancer effects against A549 lung cancer cells and U-87MG glioblastoma cells. The introduction of electron-withdrawing groups at specific positions was essential for enhancing activity .

- Antituberculosis Effects : In vitro studies demonstrated that certain indole derivatives exhibited promising activity against Mycobacterium tuberculosis, highlighting their potential as therapeutic agents in infectious diseases .

Mechanism of Action

The mechanism of action of 1H-Indole, 3,3’-methylenebis[5-fluoro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis-Indole Derivatives with Varied Substituents

3,3'-Methylenebis[5-methoxy-1H-indole] (CAS 215997-98-1)

- Structure : Similar methylene-bridged bis-indole scaffold but with 5-methoxy substituents instead of fluorine.

- Properties :

3,3'-((4-Fluorophenyl)methylene)bis[5-(1,2,2-triphenylvinyl)-1H-indole] (Compound 36b)

- Structure : Incorporates a 4-fluorophenyl-methylene bridge and bulky triphenylvinyl groups at the 5-position.

- Properties :

3,3'-[Methylenebis(4,1-phenylenenitrilo)]bis[1,4-dihydro-5-fluoro-2H-indol-2-one] (Compound 3c)

Mono-Indole Analogues

5-Fluoro-1-methyl-1H-indole (Compound 7b)

- Structure : Single indole ring with 5-fluoro and 1-methyl substituents.

- Properties :

5-Fluoro-3-(2-methylbenzyl)-1H-indole (Compound 3aa)

Comparative Data Table

Key Findings and Trends

Synthetic Efficiency : Methylation and sulfonylation reactions (e.g., 7b, 7c ) achieve higher yields (>95%) compared to bis-indole syntheses (~42–89%) .

Fluorine Effects : 5-Fluoro substitution enhances electron-deficient character, influencing NMR chemical shifts (e.g., δ 157.8 ppm for C-F in ¹³C NMR ).

Structural Diversity : Modifying the methylene bridge with aryl groups (e.g., 4-fluorophenyl in 36b ) or incorporating triazoles expands applications in optoelectronics and bioactivity.

Biological Activity

Overview

1H-Indole, 3,3'-methylenebis[5-fluoro-] is a synthetic compound belonging to the indole family, characterized by its unique structure that features two indole units connected by a methylene bridge and fluorine substitutions at the 5-position. This compound has gained attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The chemical formula of 1H-Indole, 3,3'-methylenebis[5-fluoro-] is C17H13F2N2. The presence of fluorine atoms enhances its electrophilic properties and stability, making it a promising candidate for further chemical modifications and applications in various fields.

The biological activity of 1H-Indole, 3,3'-methylenebis[5-fluoro-] is attributed to its ability to interact with various biological targets such as enzymes and receptors. It may inhibit specific enzymes involved in cell proliferation, leading to potential anticancer effects. The exact mechanisms depend on the biological context and the nature of its interactions with molecular targets.

Antimicrobial Activity

Research indicates that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, certain analogues have shown effective growth inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as ≤0.25 µg/mL. The presence of halogen substitutions, particularly at the 5-position, has been linked to enhanced antimicrobial efficacy .

Anticancer Activity

1H-Indole, 3,3'-methylenebis[5-fluoro-] has been investigated for its anticancer properties across various cancer cell lines. Notably, some studies report IC50 values in the nanomolar range against triple-negative breast cancer cells (Hs578T), demonstrating significant antiproliferative activity. For example:

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects. Studies have identified lead compounds from related indole derivatives that inhibit interleukin-1 receptor (IL-1R) activity with IC50 values ranging from 0.01 to 0.09 µM, indicating strong anti-inflammatory potential .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of structurally related compounds:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| 5-Fluoroindole | C8H6FN | High reactivity; simple fluorinated indole | Antimicrobial |

| Indomethacin | C19H16ClNO4 | Non-steroidal anti-inflammatory drug | Anti-inflammatory |

| Carboxamide Derivatives | Variable | Enhanced biological activity due to functional groups | Various activities |

| 1H-Indole, 3,3'-methylenebis[5-fluoro-] | C17H13F2N2 | Dual indole structure; enhanced reactivity | Antimicrobial; anticancer |

Case Studies

- Antimicrobial Screening : A study evaluated a library of indole derivatives for their activity against MRSA. Among them, two analogues demonstrated potent activity without cytotoxic effects on human embryonic kidney cells .

- Anticancer Evaluation : In vitro studies showed that certain derivatives exhibited significant antiproliferative effects on cancer cell lines with low toxicity towards normal cells, highlighting their potential as therapeutic agents in oncology .

Q & A

Q. What are the standard synthetic routes for 3,3'-methylenebis[5-fluoro-1H-indole], and how are reaction conditions optimized?

Synthesis typically involves coupling two 5-fluoroindole units via a methylene bridge. Key methods include:

- Mannich-type reactions : Reacting 5-fluoroindole with formaldehyde under acidic or basic conditions. Adjust pH and temperature to control regioselectivity.

- Cross-coupling strategies : Use of transition-metal catalysts (e.g., CuI) for C–C bond formation, as seen in analogous indole-triazole syntheses .

- Purification : Column chromatography with gradients like 70:30 ethyl acetate/hexane resolves polar byproducts .

Critical parameters : Solvent choice (DMF enhances solubility of intermediates), reaction time (12–24 hrs for complete conversion), and catalyst loading (0.1–1 equiv CuI for click chemistry) .

Q. How is structural confirmation achieved for this compound?

A multi-technique approach is essential:

- 1H/13C/19F NMR : Identify indole protons (δ 6.8–7.5 ppm), methylene bridge (δ 3.8–4.2 ppm), and fluorine coupling patterns (e.g., 19F NMR at δ -110 to -120 ppm for aromatic F) .

- HRMS-TOF : Confirm molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .

- TLC monitoring : Use dichloromethane/petroleum ether (9:1) to track reaction progress .

Q. What are the recommended storage and handling protocols?

- Storage : Powdered form at -20°C (stable for 3 years) or in anhydrous DMSO at -80°C (6 months) .

- Solubility : Dissolve in DMSO first (test at 1–10 mM), then dilute with aqueous buffers. Avoid prolonged exposure to light/air to prevent oxidation .

Advanced Research Questions

Q. How can low yields in methylene bridge formation be addressed?

Low yields (~40%) often stem from steric hindrance or competing side reactions. Mitigation strategies:

- Catalyst screening : Replace CuI with Pd-based catalysts for better C–C coupling efficiency.

- Solvent optimization : Use PEG-400/DMF mixtures to stabilize reactive intermediates .

- Temperature control : Conduct reactions at 0–5°C to suppress polymerization .

Q. How to resolve contradictions between experimental and theoretical NMR data?

Discrepancies may arise from unexpected tautomerism or impurities. Steps include:

- Repeat under anhydrous conditions : Eliminate water-induced shifts (e.g., δ 1.5–2.0 ppm for –OH contaminants) .

- 2D NMR (COSY, HSQC) : Map coupling between indole protons and the methylene bridge .

- Comparative analysis : Cross-reference with fluorinated indole derivatives (e.g., 5-fluoro-1-methyl-1H-indole, δ 7.1–7.3 ppm for H-4/H-6) .

Q. What mechanistic insights explain the methylene bridge formation?

Proposed pathways:

- Electrophilic substitution : Formaldehyde acts as an electrophile, attacking indole’s C3 position.

- Radical-mediated coupling : Initiated by AIBN or light, forming a methylene radical that links two indoles.

Evidence from analogous sulfonation reactions (e.g., 5-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indole) supports electrophilic mechanisms .

Q. How to analyze trace impurities in final products?

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 95:5 over 20 min) to separate impurities.

- Recrystallization : Purify with ethanol/water (8:2) to remove hydrophobic byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.